molecular formula C14H17ClN2O B160764 Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- CAS No. 711085-63-1

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

Cat. No. B160764
M. Wt: 264.75 g/mol
InChI Key: WECKJONDRAUFDD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-” is a chemical compound. It is an analogue of two known α7 nicotinic receptor agonists .


Synthesis Analysis

The synthesis of this compound involves the preparation of 21 diamines which are then acylated with aromatic carboxylic or oxycarbonic acids to produce 85 analogues of the parent drugs .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H17ClN2O . The molecular weight on an anhydrous basis is 301.21 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of diamines and their acylation with aromatic carboxylic or oxycarbonic acids .


Physical And Chemical Properties Analysis

This compound is a solid and has a solubility of more than 10 mg/mL in DMSO . It should be stored in a desiccated condition at a temperature between 2-8°C .

Scientific Research Applications

  • N1-bicyclo[2.2.2]oct-2-ylbenzamide
    • Application : This compound is a chemical structure with a molecular formula of CHNO. It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound are not provided in the source .
  • N1-bicyclo[2.2.2]oct-2-ylbenzamide

    • Application : This compound is a chemical structure with a molecular formula of CHNO. It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The results or outcomes obtained from the use of this compound are not provided in the source .
  • Diazine Alkaloids

    • Application : Diazine alkaloids, which are two-nitrogen containing compounds, are used in a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • Methods : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
    • Results : The results of these applications are diverse, as diazines are used in a wide range of treatments. For example, they are used in treatments for leukemia, breast cancer, idiopathic pulmonary fibrosis, and more .
  • Pyrrolidine Compounds

    • Application : Pyrrolidine, a five-membered ring, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods : The review is planned based on the synthetic strategies used: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

The future directions for this compound could involve further exploration of its potential as a therapeutic agent, given its activity as a selective agonist of the alpha7 nAChR . Additionally, the synthesis process could be optimized to increase yield and reduce costs .

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECKJONDRAUFDD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018122
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

CAS RN

711085-63-1
Record name PNU-282987 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-282987 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 3
Reactant of Route 3
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 5
Reactant of Route 5
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Reactant of Route 6
Reactant of Route 6
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.